Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and dual substituents—aminomethyl and morpholin-4-yl—at the 4-position. This structure combines the steric bulk of the tert-butyl group with the polar, nitrogen-rich morpholine ring, making it a versatile intermediate in medicinal chemistry and drug discovery.
The compound is typically synthesized via multi-step reactions involving coupling of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with morpholine derivatives under conditions optimized for carbamate stability (e.g., using EDCI/HOBt or similar coupling reagents) . Its purity and structural integrity are confirmed through spectroscopic methods (NMR, IR) and high-resolution mass spectrometry (HRMS) .
Properties
CAS No. |
1303890-12-1 |
|---|---|
Molecular Formula |
C15H29N3O3 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-morpholin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-12,16H2,1-3H3 |
InChI Key |
VPFDWBMMKZSUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method might start with the preparation of the piperidine ring, followed by the introduction of the aminomethyl group and the morpholine ring. The tert-butyl group is often introduced to protect the carboxylate during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or an alkyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with tert-butyl carbamate groups are widely used as intermediates due to their stability and ease of deprotection. Below is a detailed comparison of tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Differences
Substituent Effects on Reactivity: The morpholin-4-yl group in the target compound provides strong electron-donating effects, facilitating interactions with enzymes like CDK9 or acetylcholinesterase . In contrast, fluoromethyl () or bromo () substituents enhance electrophilicity for nucleophilic substitutions. Hydroxyl () and amino () groups increase hydrophilicity, improving aqueous solubility compared to the morpholine derivative.
Pharmacological Applications: Morpholine-containing derivatives are prioritized in kinase inhibitor design due to their ability to occupy hydrophobic pockets in ATP-binding sites .
Synthetic Flexibility: The aminomethyl group in the target compound allows for rapid conjugation with carboxylic acids or sulfonamides, as seen in and . Comparatively, aryl amino groups () require harsher conditions for functionalization.
Stability and Toxicity :
- Morpholine derivatives generally exhibit lower toxicity profiles than bromo - or nitro -substituted analogs (), which may generate reactive intermediates during metabolism.
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(morpholin-4-yl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- CAS Number : 871115-32-1
The compound features a piperidine ring substituted with a tert-butyl group and an aminomethyl group, which contributes to its biological activity.
This compound has been investigated for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibiting DPP-4 can enhance insulin secretion and reduce blood glucose levels, making it a target for diabetes treatment .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the substituents on the morpholine moiety can significantly affect the compound's potency as a DPP-4 inhibitor. For instance, substituents that enhance lipophilicity or alter hydrogen bonding interactions have been shown to improve biological activity .
Study 1: DPP-4 Inhibition
In a recent study, various piperidine derivatives, including this compound, were evaluated for their DPP-4 inhibitory activity. The results demonstrated that this compound exhibited significant inhibition of DPP-4, with an IC50 value comparable to established DPP-4 inhibitors like sitagliptin .
Study 2: Antidiabetic Potential
Another investigation assessed the antidiabetic effects of the compound in vivo using diabetic rat models. The administration of this compound resulted in a marked reduction in blood glucose levels and improved insulin sensitivity .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 871115-32-1 |
| DPP-4 Inhibition IC50 | Comparable to sitagliptin |
| Antidiabetic Effect | Significant reduction in blood glucose levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
